(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, the compound’s unique electronic properties could be utilized in the development of novel materials for electronic or photonic applications.
Mechanism of Action
The mechanism by which (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could be involved in redox reactions, while the thiazolidinone ring may interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of the nitro group, which can participate in unique redox reactions and potentially enhance its biological activity.
Properties
Molecular Formula |
C18H14N2O5S2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O5S2/c1-24-14-8-3-11(15(10-14)25-2)9-16-17(21)19(18(26)27-16)12-4-6-13(7-5-12)20(22)23/h3-10H,1-2H3/b16-9- |
InChI Key |
PMMIRWRCCVCWSE-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.